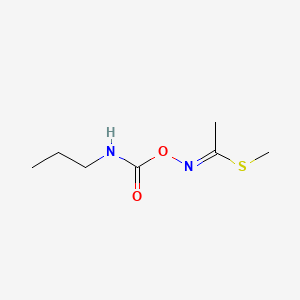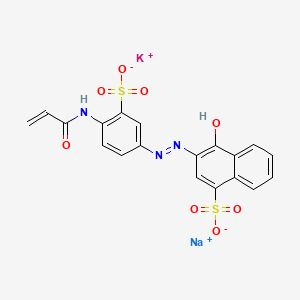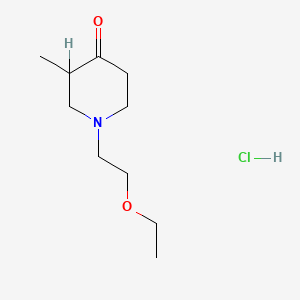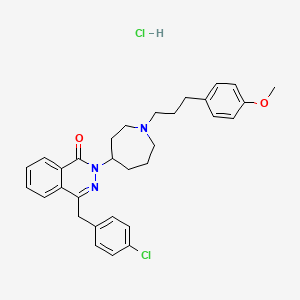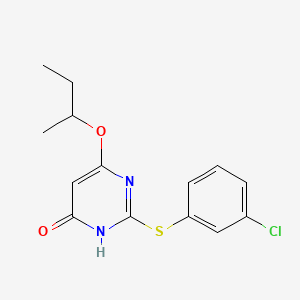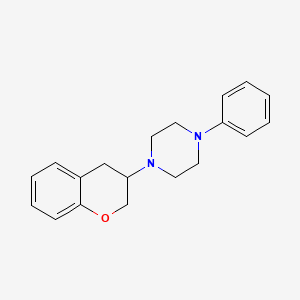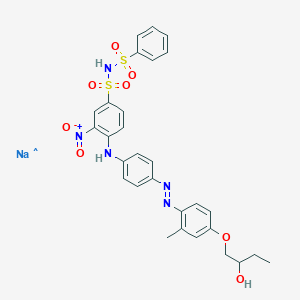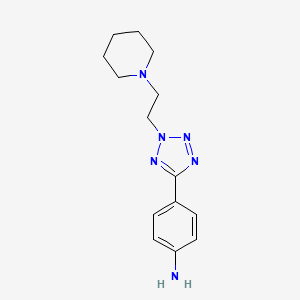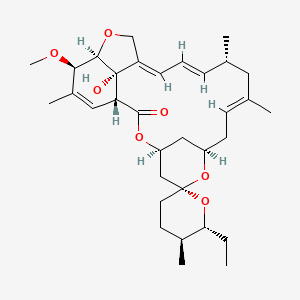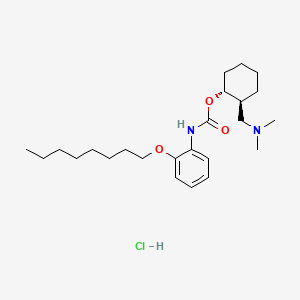
(Z)-2-hexyldec-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decenal, 2-hexyl-, (Z)-: is an organic compound with the molecular formula C16H30O . It is a type of aldehyde, specifically a long-chain unsaturated aldehyde. This compound is known for its distinct fatty and waxy odor and is used in various applications, including flavors and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2-Decenal, 2-hexyl-, (Z)- involves the aldol condensation of octanal with ethyl vinyl ether, followed by hydrolysis.
Industrial Production Methods: Industrially, this compound can be produced through the oxidation of corresponding alcohols or by the hydroformylation of long-chain alkenes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Decenal, 2-hexyl-, (Z)- can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or alcohols depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its role in biological signaling and pheromone activity.
Medicine:
- Potential applications in drug development due to its bioactive properties.
Industry:
Mechanism of Action
The mechanism by which 2-Decenal, 2-hexyl-, (Z)- exerts its effects involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in further chemical reactions. It can also act as an electrophile in various organic reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
2-Decenal: Another long-chain unsaturated aldehyde with similar properties but different chain length.
2-Octyl-2-dodecenal: A similar compound with a longer carbon chain.
trans-2-Decenal: The trans isomer of 2-Decenal, 2-hexyl-, (Z)- with different spatial configuration.
Uniqueness:
Properties
CAS No. |
61960-01-8 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(Z)-2-hexyldec-2-enal |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14- |
InChI Key |
RSBRHLFCWKXUSQ-PEZBUJJGSA-N |
Isomeric SMILES |
CCCCCCC/C=C(/CCCCCC)\C=O |
Canonical SMILES |
CCCCCCCC=C(CCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


